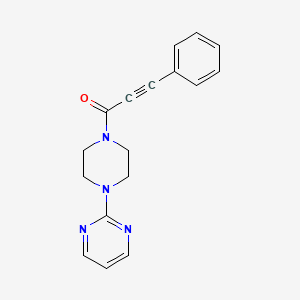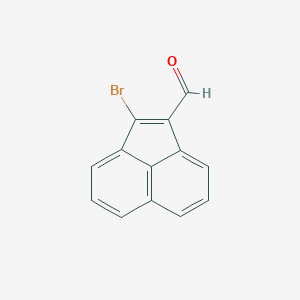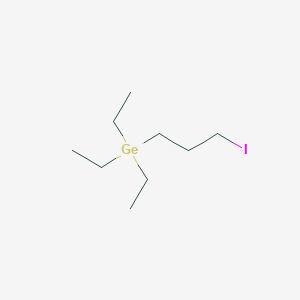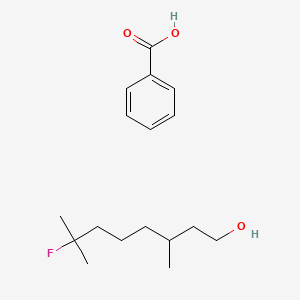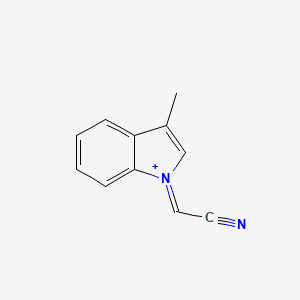
(1E)-1-(Cyanomethylidene)-3-methyl-1H-indol-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-(Cyanomethylidene)-3-methyl-1H-indol-1-ium is a synthetic organic compound that belongs to the class of indolium derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(Cyanomethylidene)-3-methyl-1H-indol-1-ium typically involves the reaction of an indole derivative with a cyanomethylidene reagent under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperature and pressure to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-1-(Cyanomethylidene)-3-methyl-1H-indol-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions may require specific conditions such as temperature, pressure, and pH to proceed efficiently.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce oxidized derivatives, while substitution reactions may yield substituted indolium compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its biological activity and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1E)-1-(Cyanomethylidene)-3-methyl-1H-indol-1-ium involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1E)-1-(Cyanomethylidene)-3-methyl-1H-indol-1-ium include other indolium derivatives with different substituents. Examples include:
- (1E)-1-(Cyanomethylidene)-2-methyl-1H-indol-1-ium
- (1E)-1-(Cyanomethylidene)-4-methyl-1H-indol-1-ium
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to other similar compounds. These properties may include differences in reactivity, stability, and biological activity.
Propiedades
Número CAS |
849691-33-4 |
|---|---|
Fórmula molecular |
C11H9N2+ |
Peso molecular |
169.20 g/mol |
Nombre IUPAC |
2-(3-methylindol-1-ium-1-ylidene)acetonitrile |
InChI |
InChI=1S/C11H9N2/c1-9-8-13(7-6-12)11-5-3-2-4-10(9)11/h2-5,7-8H,1H3/q+1 |
Clave InChI |
GXLWYBJKIQUXTB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C[N+](=CC#N)C2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


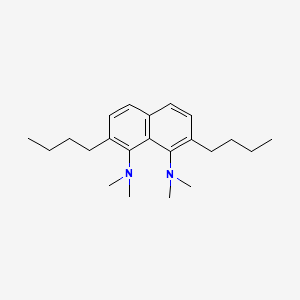
![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylthiophen-2-amine](/img/structure/B12540893.png)
![({2-[4-(Carboxymethoxy)phenyl]-6-phenylpyrimidin-4-yl}oxy)acetic acid](/img/structure/B12540906.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]-](/img/structure/B12540912.png)
![Propanamide, N-[2-(1H-indol-3-yl)ethyl]-2-mercapto-](/img/structure/B12540921.png)

![4-[Fluoro(diphenyl)silyl]-1-methylpiperidine](/img/structure/B12540943.png)
![Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro-](/img/structure/B12540950.png)
![[8-Propyl-6-(pyridin-3-yl)[1,2,4]triazolo[4,3-a]pyrazin-3-yl]acetic acid](/img/structure/B12540954.png)

